molecular formula C4H7N3S B1627494 5-Methylthiazole-2,4-diamine CAS No. 777798-22-8

5-Methylthiazole-2,4-diamine

Cat. No.: B1627494
CAS No.: 777798-22-8
M. Wt: 129.19 g/mol
InChI Key: ACZFNCWQAZKTPL-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocycles in Contemporary Chemical and Biological Research

Thiazole and its derivatives are fundamental building blocks in medicinal chemistry, recognized for their wide array of pharmacological activities. nih.govfabad.org.trbohrium.com The thiazole ring is a versatile scaffold found in numerous natural products and synthetic compounds, contributing to a broad spectrum of biological effects. wjrr.orgresearchgate.net This has led to their extensive investigation and application in the development of new drugs. kuey.netijsrst.com

The therapeutic potential of thiazole derivatives is vast, with demonstrated efficacy as:

Anticancer agents: Thiazole-containing compounds are integral to several clinically used anticancer drugs, including Dasatinib and Dabrafenib. nih.govnih.gov They have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. kuey.nettandfonline.com

Antimicrobial agents: The thiazole nucleus is a key component in many antibacterial and antifungal drugs. nih.govresearchgate.net

Anti-inflammatory agents: Thiazole derivatives have exhibited significant anti-inflammatory properties. fabad.org.trbohrium.com

Antiviral agents: Research has highlighted the potential of thiazole compounds in combating viral infections. nih.govresearchgate.net

The structural features of the thiazole ring allow for diverse chemical modifications, enabling the synthesis of a vast library of derivatives with tailored biological activities. wjrr.orgfabad.org.tr This adaptability has made thiazoles a privileged scaffold in drug discovery, with over 18 FDA-approved drugs containing this heterocyclic moiety. fabad.org.trmdpi.com

Examples of Thiazole-Containing Drugs and Their Therapeutic Areas
Drug NameTherapeutic AreaReference
DasatinibAnticancer (Leukemia) researchgate.net
DabrafenibAnticancer (Melanoma) nih.gov
RitonavirAntiviral (HIV) nih.gov
SulfathiazoleAntimicrobial researchgate.net
PramipexoleAnti-Parkinson's nih.gov
NizatidineGastroesophageal Reflux Disease nih.gov

The Significance of Diaminothiazole Scaffolds in Drug Discovery and Development

The diaminothiazole scaffold, particularly the 2,4-diaminothiazole core, is a highly valued structural motif in medicinal chemistry. This arrangement of amino groups on the thiazole ring provides crucial hydrogen bonding capabilities, allowing these molecules to effectively interact with various biological targets. nih.govacs.org

Diaminothiazole derivatives have demonstrated significant potential as inhibitors of several key enzymes implicated in disease, most notably cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK3β). acs.orgnih.gov Inhibition of these kinases is a promising therapeutic strategy for a range of conditions, including cancer and neurodegenerative diseases like Alzheimer's. nih.govtdl.org

Research has shown that small molecules based on the diaminothiazole class can act as potent inhibitors of CDK5 and GSK3β, which are involved in the hyperphosphorylation of the tau protein, a hallmark of several tauopathies. nih.govtdl.org Furthermore, diaminothiazole-based compounds have been developed as highly potent and selective inhibitors of CDK2, a key regulator of the cell cycle, highlighting their potential as anticancer agents. acs.orgnih.gov The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.govacs.org

Research Landscape and Emerging Trends for 5-Methylthiazole-2,4-diamine and its Structural Analogues

The research landscape for this compound and its analogues is dynamic, with a focus on synthesizing novel derivatives and evaluating their biological activities across various therapeutic areas. A key trend is the use of this scaffold as a building block for more complex molecules with enhanced potency and target specificity. journalijar.comacs.org

One area of active investigation is the development of 2,4-diaminothiazole derivatives for the treatment of parasitic diseases like Human African Trypanosomiasis (HAT). nih.govacs.orgresearchgate.net Researchers have developed potent inhibitors of Trypanosoma brucei, the causative agent of HAT, based on this scaffold. nih.govresearchgate.net These studies often involve optimizing the pharmacokinetic properties of the compounds, including their ability to cross the blood-brain barrier to treat the meningoencephalitic stage of the infection. nih.govacs.org

In the realm of cancer research, new series of compounds bearing the 2,4-diaminothiazole moiety are being designed and synthesized. For instance, coumarin-containing compounds with a 2,4-diaminothiazole-5-carbonyl scaffold have shown promising cytotoxic effects against various cancer cell lines. nih.gov Similarly, derivatives of 5-methyl-4-phenylthiazole have been studied for their anticancer activity. informahealthcare.com

Furthermore, the synthesis of novel 2-amino-5-methylthiazole (B129938) derivatives containing other heterocyclic rings, such as 1,3,4-oxadiazole, has yielded compounds with significant antioxidant activity. nih.gov The exploration of such hybrid molecules represents a growing trend aimed at developing multifunctional therapeutic agents.

Recent Research on this compound Analogues
Derivative ClassTherapeutic Target/ApplicationKey FindingsReference
2,4-DiaminothiazolesHuman African Trypanosomiasis (HAT)Potent inhibitors of Trypanosoma brucei with some compounds showing blood-brain barrier penetration. nih.govacs.org
Coumarin-bearing 2,4-diaminothiazole-5-carbonylsAnticancerDemonstrated good cytotoxic effects against MCF-7, HepG2, and SW480 cancer cell lines. nih.gov
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamidesAnticancerShowed anticancer activity, with structural elucidation performed by NMR and LC-MS/MS. informahealthcare.com
2-Amino-5-methylthiazole derivatives with 1,3,4-oxadiazole-2-thiolAntioxidantExhibited significant radical scavenging potential. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-thiazole-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3(5)7-4(6)8-2/h5H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZFNCWQAZKTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601395
Record name 5-Methyl-1,3-thiazole-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777798-22-8
Record name 5-Methyl-1,3-thiazole-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Rational Design and Synthesis of 5 Methylthiazole 2,4 Diamine Derivatives and Bioisosteres

Strategic Modifications of the Thiazole (B1198619) Ring System

The thiazole ring offers multiple positions for substitution, allowing for fine-tuning of its biological profile. nih.govekb.eg While the amino groups at C2 and C4 are common sites for derivatization, modifications at other positions of the heterocycle are also a key strategy. For instance, research has shown that introducing or altering substituents at the C5 position can significantly impact biological activity. researchgate.netresearchgate.net Studies on N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines revealed that substituents on the C4 or C5 position of the thiazole moiety were generally beneficial for cyclin-dependent kinase 2 (CDK2) inhibition. acs.org Specifically, replacing a hydrogen at the C5-thiazole position with a methyl group led to a significant enhancement in CDK2 inhibitory activity. acs.org

Modification Strategy Position Example Substituent/Replacement Rationale/Observed Effect Reference
SubstitutionC5Methyl (-CH3)Enhanced CDK2 inhibitory activity. acs.org
SubstitutionC4 / C5Various substituentsGenerally beneficial for CDK2 inhibition. acs.org
Bioisosteric ReplacementThiazole RingOxazole (B20620), Pyrazole (B372694)To probe the necessity of the thiazole core for biological activity. Thiazole proved superior for CDK2/9 inhibition in the studied series. acs.org
Bioisosteric ReplacementThiazole RingImidazole, TriazoleActed as successful bioisosteres for a pyrazole motif in developing CB1 receptor antagonists. researchgate.net

Derivatization at the Amino Functionalities

The primary and secondary amino groups at the C2 and C4 positions of the thiazole ring are highly reactive and represent key handles for chemical derivatization. ias.ac.inmdpi.com These functionalities can readily undergo a variety of chemical transformations, allowing for the introduction of diverse structural motifs to explore the structure-activity relationship (SAR). tandfonline.com

Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amide linkages. This was demonstrated in early studies where 4-methyl-5-aminothiazole was acetylated using acetic anhydride. ias.ac.in

Schiff Base Formation: Condensation with various aldehydes and ketones to form imines (-CH=N-). This is a widely used method to create extensive libraries of derivatives. For instance, 2-amino-5-methylthiazole (B129938) derivatives have been condensed with substituted aldehydes to produce Schiff bases that were subsequently evaluated for antioxidant activity. nih.gov In another study, 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were synthesized, where the C2-amino group forms an imino linkage as part of a larger hybrid structure. nih.gov

Reaction with Isothiocyanates: Formation of thiourea (B124793) derivatives.

Alkylation: Introduction of alkyl groups, although this is less common than acylation or Schiff base formation for this scaffold.

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize active hydrogens on amino groups, typically for analytical purposes such as gas chromatography-mass spectrometry (GC-MS), highlighting the reactivity of these groups. chemcoplus.co.jpsigmaaldrich.com

Derivatization Reaction Reagent Type Functional Group Formed Example Application Reference
AcetylationAcetic AnhydrideAcetamidoSynthesis of 4-methyl-5-acetaminothiazole. ias.ac.in
Schiff Base FormationSubstituted AldehydesImine (-CH=N-)Synthesis of 5-((2-((2,4-dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. nih.gov
Cyclocondensation2-chloropyrimidineAminopyrimidineSynthesis of N4-(thiazol-2-yl)pyrimidine-2,4-diamine derivatives as CDK inhibitors. acs.org
Imino LinkageThiazolidinone precursorIminothiazolidinoneCreation of 5-methylthiazole-thiazolidinone conjugates. nih.gov

Hybridization with Diverse Heterocyclic Nuclei (e.g., oxadiazoles, pyrazoles, quinolines)

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach aims to leverage the biological activities of the individual components, potentially leading to synergistic effects, improved affinity, or a broader spectrum of activity. The 5-methylthiazole-2,4-diamine scaffold has been successfully hybridized with a wide array of other heterocyclic systems. nih.gov

Oxadiazoles: A series of new 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and showed significant radical scavenging potential. nih.gov The synthesis involved building the oxadiazole ring from an acetohydrazide derivative of 2-amino-5-methylthiazole. nih.gov

Pyrazoles: Thiazole-pyrazole hybrids have been extensively explored. One approach involved the coupling of 1,5-dimethyl-1H-pyrazole-3-carbothioamide with 3-chloropentane-2,4-dione (B157559) to afford a 2-(pyrazol-3-yl)-5-acetyl-4-methyl-thiazole intermediate, which was then used to construct more complex hybrids. mdpi.com Other research has focused on conjugating 3,5-dithiophenylpyrazolyl scaffolds with 4-methylthiazole (B1212942) derivatives, yielding compounds with potent antibacterial efficiency. acs.org

Quinolines: Phenylthiazole-incorporated quinoline (B57606) derivatives have been developed, demonstrating the feasibility of linking these two important pharmacophores. mdpi.com In one study, quinazoline (B50416)–thiazole hybrids were synthesized and evaluated as potential antiproliferative and anti-angiogenic agents. nih.gov The synthesis involved the Hantzsch thiazole synthesis method, reacting a substituted thiosemicarbazide (B42300) with an α-haloketone to form the thiazole ring which was already attached to the quinazoline moiety. nih.gov

Other Heterocycles: The thiazole nucleus has been combined with numerous other rings, including pyrimidines, acs.org benzimidazoles, arkat-usa.org and thiazolidinones, nih.gov to generate novel compounds with a wide range of biological activities.

Hybrid Partner Linkage Strategy Resulting Hybrid Scaffold Targeted Biological Activity Reference
1,3,4-OxadiazoleBuilt from thiazole acetohydrazide5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiolAntioxidant nih.gov
PyrazoleHantzsch-type synthesis from pyrazole-carbothioamide2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methyl-thiazoleAntiproliferative mdpi.com
Quinoline/QuinazolineHantzsch synthesis using quinoline-thiosemicarbazideQuinazoline-thiazole hybridAntiproliferative, Anti-angiogenic nih.gov
Pyrimidine (B1678525)Nucleophilic substitutionN-(Thiazol-2-yl)pyrimidin-4-amineCDK2/9 Inhibition acs.org
ThiazolidinoneKnoevenagel condensation2-(5-Methylthiazol-2-ylimino)thiazolidin-4-oneAnti-inflammatory nih.gov
BenzimidazoleCondensation-cyclizationThiazole-benzimidazole hybridAntimicrobial arkat-usa.org

Development of Coordination Complexes Involving Thiazole Ligands for Biological Applications

The thiazole ring contains both nitrogen and sulfur atoms, which are excellent donor atoms for coordinating with metal ions. nih.govspast.org This property allows for the development of metal-based drugs where the thiazole derivative acts as a ligand, chelating to a central metal ion such as copper (Cu), cobalt (Co), nickel (Ni), or zinc (Zn). researchgate.net The resulting coordination complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to changes in properties like solubility, lipophilicity, and the ability to interact with biological targets. mdpi.com

The synthesis of these complexes typically involves reacting a thiazole-based ligand with a suitable metal salt. nih.gov Spectroscopic analyses, such as FTIR, confirm coordination by observing shifts in the vibrational frequencies of the groups involved in binding, commonly the thiazole ring's nitrogen and sulfur atoms, as well as nitrogen atoms from other parts of the ligand, such as an imine group or a piperazine (B1678402) ring. nih.govresearchgate.net

For example, several studies have focused on copper(II) complexes with thiazole-based ligands, which have shown promising antimicrobial and anticancer activities. nih.govmdpi.com In one study, Schiff base ligands derived from 2-amino-5-methylthiazole were used to synthesize Co(II), Cu(II), Ni(II), and Zn(II) complexes that were subsequently investigated for their anticancer properties. researchgate.net The geometry of these complexes can vary, with studies reporting square planar and octahedral coordination environments depending on the metal ion and the specific ligand structure. researchgate.net The design of these complexes represents a promising avenue for creating novel metallodrugs for various therapeutic applications. spast.org

Metal Ion Ligand Type Coordination Sites Potential Application Reference
Copper (Cu)Thiazole-based derivativesThiazole S, Piperazine NBreast anticancer, Antifungal, Antimicrobial nih.gov
Copper (Cu)Thiazole Schiff baseAzomethine N, Phenolic OAntibacterial, Antifungal spast.org
Cobalt (Co)Thiazole Schiff base (from 2-amino-5-methylthiazole)Imine N, Phenolic OAnticancer researchgate.net
Nickel (Ni)Thiazole Schiff base (from 2-amino-5-methylthiazole)Imine N, Phenolic OAnticancer researchgate.net
Zinc (Zn)Thiazole Schiff base (from 2-amino-5-methylthiazole)Imine N, Phenolic OAnticancer researchgate.net
Lanthanide (Ln)5-methylthiazole-amidopyridinateTridentate {N,N,N}Catalyst Stability researchgate.net

Pharmacological Spectrum and Biological Activities of 5 Methylthiazole 2,4 Diamine and Its Derivatives

Antimicrobial Research Applications

Thiazole (B1198619) derivatives, including those related to 5-Methylthiazole-2,4-diamine, are recognized for their wide-ranging antimicrobial properties. researchgate.netresearchgate.net Research has shown these compounds to be effective against a variety of clinically relevant pathogens, including bacteria and fungi. researchgate.net The structural flexibility of the thiazole nucleus allows for the design of potent antimicrobial agents. nih.gov

Antibacterial Efficacy Against Clinically Relevant Strains

The antibacterial potential of thiazole derivatives has been investigated against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have demonstrated the activity of these compounds against stubborn strains like Methicillin-resistant Staphylococcus aureus (MRSA) and other clinically important bacteria such as Escherichia coli, Bacillus cereus, Staphylococcus epidermidis, and Salmonella typhimurium. mdpi.comnih.govmdpi.com

For instance, novel methylthiazole-based thiazolidinone derivatives have shown notable action against E. coli and B. cereus. mdpi.com Some of these derivatives even surpassed the effectiveness of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against resistant pathogens, including MRSA. mdpi.com Furthermore, certain thiazole-based Schiff bases have demonstrated significant antibacterial activity, particularly against S. aureus and Enterococcus faecalis, with some showing comparable MRSA inhibitory activity to linezolid (B1675486). researchgate.net The introduction of specific chemical groups to the thiazole ring, such as an aryldiazenyl unit, has been found to enhance antibacterial efficacy. researchgate.net

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound/Derivative Bacterial Strain(s) Observed Effect Reference(s)
Methylthiazole-based thiazolidinones E. coli, B. cereus Good antibacterial action mdpi.com
Methylthiazole-based thiazolidinones MRSA, P. aeruginosa Outperformed ampicillin and streptomycin mdpi.com
Imidazotriazole-incorporated thiazoles Staphylococcus epidermidis Exceeded activity of amphotericin B mdpi.com
Thiazole-based Schiff bases S. aureus, E. faecalis High activity, with MIC/MBC up to 7.4/14.9 µM researchgate.net
Thiazole-based Schiff bases MRSA Comparable inhibitory activity to linezolid (MIC/MBC up to 7.4/29.8 µM) researchgate.net
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles S. pneumoniae, S. epidermidis, E. coli MICs = 0.03–7.81 µg/mL nih.gov
2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles S. aureus, S. faecalis, K. pneumoniae, E. coli MICs = 0.5–8 µg/mL nih.gov

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have shown promising antifungal properties. These compounds have been tested against a variety of fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus neoformans. researchgate.netnih.govrsc.org

Research has highlighted the effectiveness of phenylthiazole-based oxadiazole derivatives against resistant fungal strains. rsc.org One such derivative demonstrated potent activity against Candida albicans, Candida glabrata, and multidrug-resistant Candida auris, with its performance matching or even exceeding that of established antifungal drugs like fluconazole (B54011) and amphotericin B. rsc.org The combination of the thiazole scaffold with other heterocyclic rings, such as pyrazoline, has also yielded compounds with significant antifungal potential against Candida and Aspergillus species. nih.gov Furthermore, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have exhibited very strong antifungal effects against clinical isolates of C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Derivatives

Compound/Derivative Fungal Strain(s) Observed Effect Reference(s)
Phenylthiazole-based oxadiazoles C. albicans, C. glabrata, C. auris Potent activity, outperforming fluconazole in some cases rsc.org
2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoles Cryptococcus neoformans Moderate activity (IC50 = 15.6–125 µg/mL) nih.gov
2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles Candida sp., Aspergillus sp. Significant antimicrobial potential nih.gov
(2-(cyclopropylmethylidene)hydrazinyl)thiazoles Candida albicans (clinical isolates) Very strong antifungal effect (MIC = 0.008–7.81 µg/mL) nih.gov

Antitubercular Activity Profiles

The 2-aminothiazole (B372263) series, to which this compound belongs, has demonstrated antibacterial activity against the significant global pathogen Mycobacterium tuberculosis. plos.org Researchers have synthesized and tested numerous analogs to explore the nature of this activity. plos.org

Studies have shown that while the C-2 position of the thiazole can be modified with various lipophilic substitutions, the C-4 position and the thiazole core are more sensitive to changes. plos.org This series of compounds exhibits good activity against the growth of M. tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs). plos.org A representative analog was found to be selective for mycobacterial species over other bacteria and was rapidly bactericidal against replicating M. tuberculosis. plos.org The mode of action does not seem to involve iron chelation, suggesting a different mechanism from some existing antitubercular drugs. plos.org

Antineoplastic and Antiproliferative Investigations

Derivatives of this compound have been a focal point of anticancer research, demonstrating significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. nih.gov

In Vitro Cytotoxicity against Diverse Human Cancer Cell Lines

A number of studies have reported the in vitro cytotoxicity of this compound derivatives against a range of human cancer cell lines. These include colon cancer lines (HCT-116, HT-29), liver cancer cells (HepG2), breast cancer cells (MCF-7), and prostate cancer cells (PC3), among others. acs.orgnih.gov

For example, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were found to be potent dual inhibitors of CDK2 and CDK9, demonstrating broad antitumor efficacy. acs.org One compound, in particular, showed better antiproliferative effects than a reference drug in HCT116, MCF-7, and HepG2 cell lines. acs.org Another study on thiazole analogs as VEGFR-2 inhibitors found that certain compounds were highly potent against HepG2, HCT-116, MCF-7, and HeLa cells. nih.gov The introduction of a 2,5-diamino-thiazole substituent at the 4-position of the thiazole nucleus resulted in very strong activity against MCF-7 cancer cells. nih.gov

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives

Derivative Cancer Cell Line(s) IC50 Values Reference(s)
20a (N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamine) HCT-116 0.462 µM acs.org
20a (N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamine) MCF-7, HepG2, MV4–11, U87MG 0.121 to 3.641 µM acs.org
3b (Thiazole analog) MCF-7 Very Strong Activity nih.gov
3b (Thiazole analog) HePG-2, HCT-116, HeLa Strong Efficacy nih.gov
10c (Thiazole analog) HePG-2, HCT-116, MCF-7, HeLa Potent Activity nih.gov
4-Methylthiazole (B1212942) HL-60 (Leukemia) Significant disruption of MMP, activation of caspase-3, and cytochrome c release researchgate.net

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction

The anticancer activity of this compound derivatives is often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death).

Mechanistic studies of a potent CDK2/9 dual inhibitor, compound 20a, revealed that it effectively suppressed both CDK2 and CDK9 proteins in the HCT116 cell line. acs.org This led to a G2/M phase cell cycle arrest by downregulating p-Cdc2 and cyclin B1 expressions. acs.org Furthermore, the compound induced apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the tumor suppressor p53 and cleaved PARP, a marker of apoptosis. acs.org Another study involving a copper(II) complex with a 2-amino-5-methylthiazole (B129938) ligand observed cell cycle arrest in the G2/M phase in several cancer cell lines. semanticscholar.org This arrest was likely associated with the inhibition of p34cdc2 kinase. semanticscholar.org

Inhibition of Key Kinase Pathways (e.g., CDK2, CDK9)

Derivatives of this compound have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial regulators of the cell cycle and gene transcription, respectively. Their dysregulation is often implicated in the pathogenesis of cancer, making them attractive targets for therapeutic intervention. acs.orgnih.gov

A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were designed and synthesized as highly potent dual inhibitors of CDK2 and CDK9. acs.org Notably, one of the most active compounds in this series, featuring a C5-methyl pyrimidine (B1678525), demonstrated significant inhibition of both CDK2 and CDK9 with IC50 values of 0.004 µM and 0.009 µM, respectively. This compound was found to be approximately two-fold more potent than the well-characterized CDK1/2/9 inhibitor, AZD5438. acs.org The introduction of a methyl group at the C5 position of the pyrimidine ring was found to be critical for enhancing the enzymatic potency, especially against CDK9. acs.org Further studies on this derivative revealed its relative selectivity for CDK2 and CDK9, with only three other kinases (Aurora A, GSK3α, and c-Src) showing more than 50% inhibition at a concentration of 1.0 µM. acs.org

Another study focused on 4-thiazol-2-anilinopyrimidine derivatives and their effects on CDK9 potency and selectivity. nih.govacs.org One of the most selective compounds from this series inhibited CDK9 with an IC50 of 7 nM and displayed over 80-fold selectivity for CDK9 versus CDK2. nih.govacs.org This selectivity is a significant finding, as targeting specific CDKs can lead to more focused therapeutic effects and potentially fewer side effects. The replacement of certain functional groups, such as a C5-carbonitrile with a C5-hydroxyl group, resulted in a significant loss of inhibitory activity against both CDK9 and CDK2, highlighting the structural sensitivity of these interactions. nih.govacs.org

Furthermore, a series of N2,N4-diphenylpyrimidine-2,4-diamines were identified as potent inhibitors of both CDK2 and CDK9. nih.gov The most potent inhibitors in this series, compounds 3g and 3c, exhibited IC50 values of 83 nM and 65 nM against CDK2 and CDK9, respectively. nih.gov These findings underscore the potential of the pyrimidine-2,4-diamine scaffold in developing effective CDK inhibitors.

Table 1: CDK2 and CDK9 Inhibition by this compound Derivatives
Compound/SeriesTarget Kinase(s)Key FindingsReference(s)
N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diaminesCDK2, CDK9A compound with a C5-methyl pyrimidine showed IC50 values of 0.004 µM (CDK2) and 0.009 µM (CDK9), being more potent than AZD5438. acs.org acs.org
4-Thiazol-2-anilinopyrimidine derivativesCDK9, CDK2A selective compound inhibited CDK9 with an IC50 of 7 nM and had over 80-fold selectivity versus CDK2. nih.govacs.org nih.govacs.org
N2,N4-diphenylpyrimidine-2,4-diaminesCDK2, CDK9The most potent inhibitors, 3g and 3c, had IC50 values of 83 nM (CDK2) and 65 nM (CDK9), respectively. nih.gov nih.gov

Anti-inflammatory and Analgesic Efficacy

The anti-inflammatory and analgesic potential of 5-methylthiazole (B1295346) derivatives has been extensively investigated. These compounds often exert their effects through the modulation of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

A notable characteristic of some 5-methylthiazole derivatives is their selective inhibition of COX-1. nih.govnih.gov A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity and were found to be active only against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen (B1676952). nih.gov This selectivity is significant because while non-selective COX inhibitors are associated with gastrointestinal side effects, selective inhibition of COX-1 has been shown in some studies to not produce gastric lesions. nih.gov The docking studies of these compounds against the COX-1 active site identified the residue Arg 120 as being responsible for their activity. nih.gov

Further research on thiadiazole-based scaffolds, which share structural similarities, also identified potent and selective COX-1 inhibitors. nih.gov For instance, in a study of 5-adamantylthiadiazole-based thiazolidinone derivatives, the most active compounds as COX-1 inhibitors showed IC50 values of 1.08 µM and 1.12 µM, which were significantly lower than that of ibuprofen (B1674241) (12.7 µM) and naproxen (40.10 µM). nih.gov Importantly, these potent compounds did not cause any gastric damage. nih.gov

In contrast to their effects on COX enzymes, the investigated 5-methylthiazole-thiazolidinone conjugates did not show remarkable inhibitory activity against lipoxygenase (LOX). nih.gov The 5-lipoxygenase (5-LOX) pathway is another important route in the generation of inflammatory mediators. nih.gov While the tested thiazolidinone derivatives were potent COX-1 inhibitors, they failed to demonstrate significant LOX inhibition, indicating a specific mode of action for their anti-inflammatory effects. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of 5-Methylthiazole Derivatives
Compound SeriesMechanism of ActionKey FindingsReference(s)
5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-onesSelective COX-1 InhibitionSuperior inhibitory effect on COX-1 compared to naproxen; no significant LOX inhibition. nih.gov nih.gov
5-Adamantylthiadiazole-based thiazolidinone derivativesSelective COX-1 InhibitionHighly potent COX-1 inhibitors (IC50 as low as 1.08 µM) with no gastric damage. nih.gov nih.gov
5-Methyl-2-phenylthiazole-4-substituted-heteroazolesAnti-inflammatory, AnalgesicModerate to good activity with low ulcerogenicity compared to diclofenac (B195802) sodium. core.ac.uk core.ac.uk

Antioxidant Capacity and Free Radical Scavenging Properties

Several derivatives of 5-methylthiazole have demonstrated significant antioxidant and free radical scavenging properties. nih.govlibrary.wales A series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using various assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.gov Compounds with electron-donating substituents on the aromatic ring, such as those with two methoxy (B1213986) groups or a methoxy and a hydroxyl group, showed significant scavenging effects. nih.gov The IC50 values for superoxide radical scavenging for this series ranged from 17.2 to 48.6 μg/mL. nih.gov

Another study on new thiazole derivatives also reported potent antioxidant activity. researchgate.net The search for effective antioxidants is crucial, as reactive oxygen species are implicated in a wide range of diseases. researchgate.net The ability of these thiazole derivatives to scavenge free radicals suggests their potential therapeutic application in conditions associated with oxidative stress.

Anticonvulsant Activity Assessment

The thiazole nucleus is a component of various compounds with anticonvulsant properties. nih.govtandfonline.comanalis.com.my Several studies have evaluated derivatives of 5-methylthiazole for their potential to control seizures. For instance, a series of 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives were synthesized and screened for their anticonvulsant activity using the maximal electroshock-induced seizure (MES) method in mice. wjpps.com Some of these compounds showed a moderate effect against seizures when compared to the standard drug phenytoin. wjpps.com

Other research on thiazole-bearing compounds has also shown promising anticonvulsant action in both MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov The structure-activity relationship studies revealed that substitutions on the phenyl ring attached to the thiazole are important for the activity. nih.gov

Other Therapeutic Potentials (e.g., anti-HIV, diuretic, anti-leishmanial, antipyretic, antiprotozoal)

The pharmacological versatility of 5-methylthiazole derivatives extends to a range of other therapeutic areas. nih.govnih.gov

Anti-HIV Activity: The thiazole scaffold is present in the FDA-approved anti-HIV drug Ritonavir. nih.gov Thiazolidinone derivatives, which can be derived from thiazoles, have also been investigated for their anti-HIV properties. nih.govresearchgate.net

Diuretic Activity: Thiazolidinone derivatives have been reported to possess diuretic properties. researchgate.net

Anti-leishmanial Activity: While specific studies on this compound for anti-leishmanial activity are limited, related thiazole and thiadiazole derivatives have shown promise. For example, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines exhibited good anti-leishmanial activity against Leishmania major. nih.gov Another study showed that artemether, a derivative of artemisinin, has an inhibitory effect on the growth of Leishmania major. nih.gov

Antipyretic and Antiprotozoal Activity: Non-steroidal anti-inflammatory drugs (NSAIDs), a class to which some thiazole derivatives belong, often exhibit antipyretic effects. nih.gov Additionally, the thiazole ring is considered a significant scaffold for the synthesis of compounds with antiprotozoal activity. researchgate.net

Mechanistic Elucidation of Biological Activities and Molecular Targets

Identification and Validation of Specific Biomolecular Targets

Derivatives incorporating the 5-methylthiazole-2,4-diamine core have been identified as potent inhibitors of several enzymes, particularly protein kinases, which are crucial regulators of cell signaling.

One of the primary targets identified for aminothiazole-containing compounds is the family of Cyclin-Dependent Kinases (CDKs) . Specifically, derivatives have been developed as highly potent dual inhibitors of CDK2 and CDK9 . acs.org These kinases are pivotal in controlling cell cycle progression and gene transcription, making them attractive targets for cancer therapy. acs.org For instance, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines, which contain the core thiazole (B1198619) structure, demonstrated significant inhibitory activity against both CDK2 and CDK9. acs.org

Another identified target for thiazole-based compounds is Cyclooxygenase-1 (COX-1) . A study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, which are derived from 2-amino-5-methylthiazole (B129938), found that these compounds act as selective COX-1 inhibitors. mdpi.com The study revealed that these derivatives exhibited an inhibitory effect on COX-1 superior to the reference drug naproxen (B1676952), while showing no significant activity against COX-2 or lipoxygenase (LOX). mdpi.com

Furthermore, the broader 2-aminothiazole (B372263) class, to which this compound belongs, has been investigated for its inhibitory effects on various other targets, including:

Traf2- and Nck-interacting kinase (TNIK) , which is involved in the Wnt signaling pathway. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis. nih.gov

Topoisomerase-II (topo-II) enzymes, which are critical for managing DNA topology during replication and transcription. nih.gov

5-Lipoxygenase (5-LOX) , an enzyme involved in the biosynthesis of leukotrienes. tandfonline.com

The thiazole ring is a key structural feature that facilitates interaction with these molecular targets, often by binding to the active site or allosteric sites of enzymes, thereby modulating their function.

Detailed Analysis of Signaling Pathway Modulation

The inhibition of specific biomolecular targets by this compound derivatives leads to the modulation of corresponding intracellular signaling pathways.

Given that derivatives of this compound target CDK2 and CDK9, they directly interfere with the cell cycle and gene transcription pathways . acs.org Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G0/G1 phase, preventing cancer cell proliferation. nih.gov For example, certain novel 2-aminothiazole derivatives were shown to cause cell cycle accumulation at the G0/G1 phase, an effect attributed to the inhibition of the CDK2/E1 complex. nih.gov

The Wnt signaling pathway, often dysregulated in cancer, is another pathway modulated by aminothiazole derivatives. A potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), which incorporates an aminothiazole structure, was shown to attenuate β-catenin/TCF4-mediated transcription. nih.gov

Thiazole-based compounds have also been identified as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling cascades . nih.gov A thiazolidine-2,4-dione derivative was found to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in leukemia cells by simultaneously blocking these two major pathways. nih.gov

In leukemia cells, 4-methylthiazole (B1212942) has been shown to induce apoptosis by disrupting the mitochondrial membrane potential, activating caspase-3, and promoting the release of cytochrome c. researchgate.netksbu.edu.tr This process is also associated with an increase in reactive oxygen species (ROS), indicating elevated oxidative stress. researchgate.netksbu.edu.tr Furthermore, treatment with 4-methylthiazole led to a significant rise in TNF-α levels, suggesting a pro-inflammatory response that could contribute to inhibiting cancer cell viability. researchgate.netksbu.edu.tr

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These investigations provide a roadmap for designing more potent and selective compounds.

Correlative Analysis of Substituent Effects on Biological Potency

The biological potency of compounds containing the this compound core is highly dependent on the nature and position of various substituents.

Substitution on the Thiazole Ring: The methyl group at the C5 position of the thiazole ring has been shown to be significant. In one study, substituting a hydrogen at the C5-thiazole position with a methyl group resulted in a compound with significantly enhanced CDK2 inhibitory activity. acs.org However, this same substitution led to a dramatic decrease in inhibitory efficiency against CDK9, indicating that substituents at this position can confer target selectivity. acs.org The incorporation of a methyl group at either the C4 or C5 position of the thiazole core was generally found to decrease cytotoxic potency in other series of compounds. nih.gov Conversely, introducing an electron-withdrawing group like a nitro or carbomethoxy group at the C5-thiazole position slightly decreased inhibitory activity against both CDK2 and cell proliferation compared to the C5-methyl analog. acs.org

Substitution on Linked Aromatic Rings: For derivatives where the thiazole is linked to other ring systems (like a pyrimidine (B1678525) or phenyl ring), the substituents on those rings are critical. In a series of CDK2/9 inhibitors, introducing a methyl group on the C5 position of an attached pyrimidine ring was found to be important for enzyme potency, especially against CDK9. acs.org In another study, SAR analysis indicated that electron-donating groups on a phenyl ring attached to the thiazole, such as a methoxy (B1213986) group, may improve cytotoxicity compared to electron-withdrawing groups like a nitro unit. nih.govtandfonline.com The hydrophobic character of substituents on a benzylidene ring was also found to be significant for anti-inflammatory activity. mdpi.com

The table below summarizes the effect of different substituents on the biological activity of this compound derivatives based on various studies.

Core Structure Moiety Substituent Position Effect on Biological Potency Target/Activity Reference
ThiazoleMethyl (vs. Hydrogen)C5Significantly enhanced CDK2 inhibition; Decreased CDK9 inhibition.CDK2/CDK9 acs.org
ThiazoleNitro or CarbomethoxyC5Slightly decreased CDK2 and anti-proliferative activity.CDK2 acs.org
ThiazoleMethylC4 or C5Decreased cytotoxic potency.Antitumor nih.gov
Pyrimidine (linked)MethylC5Important for enzyme potency, especially CDK9.CDK9 acs.org
Phenyl Ring (linked)Methoxy (Electron-donating)VariesImproved cytotoxicity.Antitumor nih.govtandfonline.com
Phenyl Ring (linked)Nitro (Electron-withdrawing)VariesDecreased cytotoxicity.Antitumor nih.govtandfonline.com
Benzylidene Ring (linked)Hydrophobic groupsVariesSignificant for activity.Anti-inflammatory mdpi.com

Essential Structural Features for Desired Pharmacological Outcomes

Based on extensive research, several structural features of the this compound scaffold and its derivatives have been identified as essential for their pharmacological effects.

The Thiazole Ring: The thiazole ring itself is a fundamental pharmacophore. Its aromatic nature and the presence of sulfur and nitrogen atoms allow it to engage in various interactions with biological targets. nih.gov Studies comparing thiazole with other heterocyclic rings like oxazole (B20620) and pyrazole (B372694) found that the thiazole core was optimal for designing novel inhibitors, for instance, against CDK2 and CDK9. acs.org

The 2,4-Diamine Substitution Pattern: The diamine substitution at the C2 and C4 positions of the thiazole ring is a recurring motif in potent kinase inhibitors. This arrangement allows for crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

The C5-Methyl Group: As highlighted in SAR studies, the methyl group at the C5 position is a key feature. Its presence can significantly enhance potency for certain targets like CDK2, likely by occupying a specific hydrophobic pocket in the enzyme's active site. acs.org

Appropriate Aromatic Substituents: The presence of substituted phenyl or other aromatic rings attached to the diamine nitrogens is critical. These groups often extend into solvent-accessible regions of the target protein or make additional hydrophobic or polar contacts, which are essential for high-affinity binding. For example, a sulfamoyl group on a phenyl ring attached to the N2 position was a key feature in a series of potent CDK2/9 inhibitors. acs.org

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comaps.org It has been widely applied to study thiazole (B1198619) derivatives, providing valuable information on their reactivity and physicochemical properties. researchgate.netacs.orgresearchgate.net

Prediction of Electronic Structure and Chemical Reactivity

DFT calculations are instrumental in predicting the electronic structure and chemical reactivity of molecules like 5-Methylthiazole-2,4-diamine. These calculations can determine parameters such as net atomic charges, bond lengths, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netrsc.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

For thiazole derivatives, studies have shown that the distribution of electron density, as calculated by DFT, can identify the most likely sites for electrophilic and nucleophilic attack. sciencepublishinggroup.com For instance, in related thiazole compounds, the nitrogen and sulfur atoms of the thiazole ring are often identified as key sites for interactions. sciencepublishinggroup.com The introduction of different substituent groups can significantly alter the electronic properties and, consequently, the reactivity of the thiazole core. researchgate.net Research on similar heterocyclic systems has demonstrated that DFT can effectively predict how structural modifications influence the electronic and reactive characteristics of the molecule. rsc.org

Computational Modeling of Metabolic Pathways and Energy Barriers

Computational modeling, often employing DFT, can be used to explore the metabolic pathways of chemical compounds. While specific DFT studies on the metabolic pathways of this compound are not extensively documented in the provided results, the general approach involves calculating the activation energies for potential metabolic reactions. This allows for the prediction of the most likely metabolic transformations a molecule will undergo.

This type of modeling helps in understanding how the body might process the compound, identifying potential metabolites. uni-stuttgart.deuni-muenchen.de By calculating the energy barriers for various enzymatic reactions, such as those mediated by cytochrome P450 enzymes, researchers can predict which parts of the molecule are most susceptible to metabolism. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is extensively used in drug design to understand how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or enzyme. nih.govresearchgate.net

Simulation of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations have been successfully used to study the binding of thiazole-containing compounds to various biological targets. For instance, derivatives of 5-methylthiazole (B1295346) have been docked into the active sites of enzymes like cyclooxygenase (COX) and topoisomerase II. mdpi.comnih.gov These studies reveal the specific amino acid residues that interact with the ligand and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. mdpi.com

In a study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives, docking studies identified COX-1 as the main molecular target and revealed that the residue Arg 120 was crucial for the binding activity. mdpi.comnih.gov Similarly, docking of thiazole derivatives into the colchicine (B1669291) binding site of tubulin has helped to explain their anticancer activity. nih.gov For a series of pyrimidine-2,4-diamine derivatives, docking into cyclin-dependent kinases (CDK2 and CDK9) showed that specific substitutions on the thiazole ring could significantly enhance binding affinity. acs.org

Below is a table summarizing the results of selected molecular docking studies on related compounds:

Compound/Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-onesCOX-1Arg120, Tyr355Not specified
Naphthyridine derivatives containing a methylthiazole moietyTopoisomerase IIDCC11, DGC10-15.02 (for compound 8)
2,4-disubstituted thiazole derivativesTubulin (colchicine binding site)Not specified-13.88 to -14.50
N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diaminesCDK2, CDK9Not specifiedNot specified

Prediction of Site of Metabolism (SOM) and Enzyme Orientation

Computational tools can predict the most likely sites on a molecule to be metabolized by enzymes, particularly cytochrome P450 (CYP) enzymes. moldiscovery.comopenrisknet.org These "Sites of Metabolism" (SOMs) are identified based on factors like the reactivity of different atoms and their accessibility within the enzyme's active site. nih.govresearchgate.net

Software like MetaSite and FAME use algorithms that consider both the chemical reactivity of the substrate and the enzyme-substrate recognition to predict SOMs. moldiscovery.comopenrisknet.org These predictions are crucial in drug discovery for designing compounds with improved metabolic stability. For a given compound, these programs can rank potential metabolic sites and even predict the structures of the resulting metabolites. moldiscovery.com While a specific SOM prediction for this compound is not available in the search results, the methodologies are well-established for related structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govresearchgate.net This technique allows researchers to study the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the detailed interactions that govern binding. sci-hub.seresearchgate.net

MD simulations can be used to refine the results of molecular docking studies. mdpi.com By simulating the behavior of the docked complex in a more realistic environment (e.g., in water), researchers can assess the stability of the predicted binding mode. fortunejournals.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the system during the simulation. researchgate.netfortunejournals.com

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) modeling is a critical component of modern drug discovery, allowing for the early-stage in silico assessment of a compound's pharmacokinetic profile. acs.orgresearchgate.net For thiazole derivatives, various computational tools and platforms, such as SwissADME, Osiris Property Explorer, and others, are employed to predict these properties. researchgate.netplos.orgorientjchem.org These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics. nih.gov

Research on various thiazole derivatives consistently involves the evaluation of a standard set of ADME parameters. These studies aim to ensure that newly synthesized compounds possess favorable pharmacokinetic properties, such as good oral bioavailability and low toxicity. plos.orgtandfonline.com For instance, in silico ADME studies on novel thiazole Schiff base derivatives validated their potential for oral bioavailability. plos.org Similarly, studies on imidazo[2,1-b]thiazole (B1210989) derivatives included virtual ADME screening to establish a relationship between the compounds' biological, electronic, and physicochemical properties. researchgate.net The general consensus from studies on diverse thiazole-containing scaffolds is the importance of early ADME assessment to optimize drug candidates. acs.orgnih.gov

Detailed Research Findings

In silico ADME predictions for numerous thiazole derivatives have been reported across various studies. For example, a study on 1,3-thiazole derivatives designed as anti-Trypanosoma cruzi agents showed that the compounds complied with Lipinski's and Veber's rules, indicating promising drug-like qualities. nih.gov Another investigation involving thiazole derivatives containing quinoline (B57606) moieties utilized the SwissADME online tool to determine molecular and pharmacokinetic properties. orientjchem.org Furthermore, ADMET predictions for newly designed aminothiazole derivatives as potential Lim kinase 1 inhibitors were also conducted to ensure favorable profiles. These studies collectively highlight the utility of computational methods in forecasting the pharmacokinetic behavior of thiazole-based compounds.

The following table represents a typical set of predicted ADME properties that would be evaluated for a compound like this compound, based on findings for related structures.

Table 1: Representative Predictive ADME Profile for Thiazole Derivatives This table is a generalized representation based on typical ADME predictions for thiazole derivatives and does not represent empirically validated data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For the aminothiazole class of molecules, numerous QSAR studies have been conducted to guide the development of potent inhibitors for various therapeutic targets. nih.govnih.govjocpr.com These studies are fundamental in understanding which structural, physicochemical, and electronic properties are crucial for a compound's efficacy. researchgate.net

QSAR models are typically developed using a series of related compounds, such as aminothiazole derivatives, and their corresponding biological activity data (e.g., IC₅₀ or EC₅₀ values). nih.govtandfonline.com Various statistical methods are employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Support Vector Machines (SVM). nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also frequently used to analyze the steric, electrostatic, and hydrophobic fields of molecules in relation to their activity. nih.gov

Detailed Research Findings

QSAR studies on aminothiazole derivatives have successfully identified key molecular descriptors that govern their biological activities against a range of targets.

Anticancer Activity: A QSAR study on 2-aminothiazole (B372263) derivatives as Hec1/Nek2 inhibitors for cancer treatment identified three significant descriptors: ATSC1i (Centred Broto-Moreau autocorrelation of lag 1 / weighted by ionization potential), MATS8c (Moran autocorrelation of lag 8 / weighted by charges), and RPSA (Relative positive surface area). tandfonline.com Another study on aminothiazoles as Aurora A kinase inhibitors used a genetic algorithm with MLR, CoMFA, and CoMSIA to build robust models, suggesting that modifications to the aniline (B41778) group considering electrostatic, hydrophobic, and hydrogen bond properties would influence activity. nih.govresearchgate.net

Anti-prion Activity: For 2-aminothiazole derivatives with anti-prion activity, an MLR-based QSAR model indicated that potent compounds should be asymmetrical, have a low tendency to form hydrogen bonds, and possess a high frequency of nitrogen atoms at a specific topological distance. nih.gov

Anti-tuberculosis Activity: A QSAR study on 2-aminothiazole derivatives as inhibitors of Mycobacterium tuberculosis lipase (B570770) B developed a robust model using a Genetic Function Algorithm (GFA). jocpr.com The model, along with molecular docking, suggested that these compounds could serve as lead structures for new anti-tuberculosis agents. jocpr.com

Other Targets: QSAR studies have also been applied to aminothiazoles targeting Lim kinase 1, where CoMFA and CoMSIA models provided insights into the binding requirements. Additionally, hologram QSAR (HQSAR) has been used to study aminothiazoles as reversible LSD-1 inhibitors, highlighting the importance of bulky and aromatic substituents on the thiazole ring. nih.gov

The following table summarizes key aspects of representative QSAR studies on aminothiazole derivatives, which would inform any future QSAR analysis of this compound.

Table 2: Summary of Representative QSAR Studies on Aminothiazole Derivatives

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Definitive Structure Elucidation

Spectroscopic methods are indispensable for the detailed molecular characterization of 5-Methylthiazole-2,4-diamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-2,4-diamine, reveals characteristic signals that can be extrapolated to understand the proton environment of this compound. For instance, a singlet peak observed around 2.25 ppm is attributed to the methyl (-CH₃) protons attached to the thiazole (B1198619) ring. researchgate.net Another key feature is the appearance of a singlet at approximately 9.30 ppm, corresponding to the two amine (-NH₂) protons. researchgate.net The solvent used for these measurements is typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. In derivatives of 5-methylthiazole (B1295346), the carbon of the methyl group (thiazole-CH₃) typically resonates at a low chemical shift, for example, around 11.57 ppm. mersin.edu.tr The carbon atoms within the thiazole ring itself will have distinct chemical shifts based on their electronic environment, influenced by the attached amino and methyl groups. mersin.edu.trasianpubs.org

2D NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex structural assignments. creative-biostructure.comwalisongo.ac.id

COSY spectra establish proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons within the molecule. creative-biostructure.com

HSQC correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H bonds. creative-biostructure.com

HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the complete molecular structure and confirming the connectivity of different functional groups. walisongo.ac.id

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 5-Methylthiazole Diamine Derivative

Nucleus Chemical Shift (ppm) Assignment Reference
¹H 2.25 -CH₃ (thiazole) researchgate.net
¹H 9.30 -NH₂ researchgate.net
¹³C 11.57 thiazole-CH₃ mersin.edu.tr
¹³C 127.23 Thiazole ring carbon mersin.edu.tr
¹³C 135.44 Thiazole ring carbon mersin.edu.tr
¹³C 156.15 Thiazole ring carbon mersin.edu.tr
¹³C 169.50 Thiazole ring carbon mersin.edu.tr

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The FT-IR spectrum of compounds containing a 2-aminothiazole (B372263) moiety shows characteristic absorption bands. The presence of the amino (-NH₂) groups is typically confirmed by bands appearing in the region of 3430 cm⁻¹ and 3285 cm⁻¹. researchgate.net These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The C-H stretching vibrations of the methyl group are expected to appear around 2998 cm⁻¹. researchgate.net Vibrations associated with the thiazole ring itself, including C=N and C=C stretching, will also be present in the fingerprint region of the spectrum, providing further evidence for the heterocyclic core. researchgate.netlibretexts.org

Table 2: Key FT-IR Absorption Bands for Functional Groups in this compound Derivatives

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
Amino (-NH₂) N-H Stretching 3430, 3285 researchgate.net
Methyl (-CH₃) C-H Stretching 2998 researchgate.net
Thiazole Ring C=N, C=C Stretching Fingerprint Region researchgate.netlibretexts.org

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) reveals the compound's molecular weight. For a related compound, 2-amino-4-ethyl-5-methylthiazole, the calculated molecular weight was confirmed by its mass spectrum. google.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. mersin.edu.tr

The fragmentation pattern observed in the mass spectrum is unique to the molecule's structure. The thiazole ring can undergo characteristic cleavage, leading to specific fragment ions. For instance, the loss of the methyl group or cleavage of the bonds within the heterocyclic ring would produce predictable fragment masses, helping to piece together the molecular structure. spectroscopyonline.comlibretexts.org

Table 3: Mass Spectrometry Data for a Related Thiazole Compound

Technique Observation Significance Reference
Mass Spectrometry (m/e) Molecular ion peak found at 142 Confirms the molecular weight of 2-amino-4-ethyl-5-methylthiazole google.com
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ calculated and found values are very close (e.g., 319.0682 vs 319.0691) Provides high-accuracy mass for elemental formula determination of a derivative mersin.edu.tr

Elemental Analysis (EA) for Stoichiometric Composition

Elemental analysis (EA) is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in this compound. This data is crucial for confirming the empirical and molecular formula of the compound.

The experimentally determined percentages of each element are compared with the calculated values based on the proposed chemical formula (C₄H₆N₄S). A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric composition. For example, in the synthesis of various thiazole derivatives, elemental analysis is routinely used to validate the final products, with found percentages for C, H, and N closely matching the calculated values. mersin.edu.trnih.gov

Table 4: Example of Elemental Analysis Data for a Thiazole Derivative

Element Calculated (%) Found (%) Reference
C 52.81 52.84 mersin.edu.tr
H 4.43 4.40 mersin.edu.tr
N 17.60 17.63 mersin.edu.tr

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination

This technique provides an unambiguous confirmation of the molecular connectivity and stereochemistry. mdpi.com Studies on related 2-amino-5-methylthiazole (B129938) derivatives have utilized SCXRD to fully characterize their crystal and molecular structures, often revealing details about intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net The resulting crystal structure provides invaluable information that complements the data obtained from spectroscopic methods.

Chromatographic Methods for Separation and Purity Assessment (e.g., TLC, GC, HPLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. acs.org By comparing the retention factor (Rf) of the sample to that of a standard, one can quickly gauge its identity and purity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. While this compound may require derivatization to increase its volatility, GC can be used for its separation and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile compounds. Reversed-phase HPLC is commonly employed to determine the purity of synthesized thiazole derivatives, with purity levels often exceeding 95%. acs.org

Column Chromatography: This is a preparative technique used to purify compounds on a larger scale. Silica (B1680970) gel is a common stationary phase for the column chromatography of organic compounds, allowing for the separation of the desired product from byproducts and starting materials. acs.org

Table 5: Chromatographic Methods for the Analysis of Thiazole Derivatives

Method Application Typical Use Reference
Thin-Layer Chromatography (TLC) Reaction monitoring, preliminary purity check Silica gel plates acs.org
High-Performance Liquid Chromatography (HPLC) Purity determination Reversed-phase columns, purity >95% acs.org
Column Chromatography Purification Silica gel as stationary phase acs.org

Supramolecular Chemistry and Crystal Engineering of 5 Methylthiazole 2,4 Diamine

Formation of Adducts and Co-crystals with Diverse Co-formers

The molecular structure of 5-Methylthiazole-2,4-diamine, featuring two amine groups and a thiazole (B1198619) ring, provides multiple sites for non-covalent interactions, making it a versatile building block in supramolecular chemistry. Research has demonstrated its ability to form a variety of adducts, including salts and co-crystals, with a range of organic acids. researchgate.netresearchgate.net These interactions are not random; they are governed by the principles of molecular recognition, leading to the formation of predictable supramolecular synthons.

In studies involving the co-crystallization of 2-amino-5-methylthiazole (B129938) (a related compound) with various mono- and dicarboxylic acids, a total of 11 new adducts were synthesized, comprising nine salts and two co-crystals. researchgate.net This highlights the propensity of the thiazole nitrogen to be protonated, forming strong charge-assisted hydrogen bonds. researchgate.netresearchgate.net The choice of co-former is critical in dictating whether a salt or a co-crystal is formed. A general guideline is the "rule of three," which suggests that if the difference in pKa values between the base (this compound) and the acid co-former is greater than three, salt formation is highly probable. acs.org

The formation of these multi-component crystalline solids can significantly alter the physical properties of the parent compound, including melting point, solubility, and stability. For instance, the formation of salts with carboxylic acids has been shown to create robust crystal lattices. researchgate.net

Table 1: Examples of Adducts and Co-crystals Involving Thiazole Derivatives

Thiazole DerivativeCo-formerType of AdductReference
2-Amino-5-methylthiazoleVarious Carboxylic AcidsSalts and Co-crystals researchgate.netresearchgate.net
2-Aminothiazole (B372263)Indole-2-carboxylic acidSalt nih.gov
2-AminothiazoleN-methylpyrrole-2-carboxylic acidSalt nih.gov
2-AminobenzothiazoleThiophene-2-carboxylic acidSalt nih.gov

Comprehensive Analysis of Non-Covalent Interactions

The stability and structure of the adducts and co-crystals of this compound are dictated by a complex interplay of various non-covalent interactions. These interactions, while individually weak, collectively provide the cohesive forces necessary to build well-defined three-dimensional structures.

Hydrogen Bonding: Hydrogen bonds are the most prominent interactions in the crystal structures of this compound adducts. The amino groups are excellent hydrogen bond donors, while the thiazole nitrogen and the oxygen atoms of carboxylic acid co-formers act as acceptors. researchgate.netresearchgate.net In the case of salts formed with carboxylic acids, strong N-H···O and O-H···N hydrogen bonds are the primary drivers of the crystal packing. researchgate.netresearchgate.net A frequently observed motif is the R2²(8) graph set, which involves a pair of molecules linked by two hydrogen bonds, forming a stable ring-like structure. researchgate.netresearchgate.net In some instances, N-H···S hydrogen bonds have also been observed, further stabilizing the crystal lattice. researchgate.netresearchgate.net

Halogen Bonding: When co-formers containing halogen atoms are used, halogen bonding can play a crucial role in directing the supramolecular assembly. acs.orgnih.gov Halogen bonds are formed between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of the thiazole ring. nih.govnih.gov This interaction is highly directional and can be a powerful tool in crystal engineering to create specific and robust architectures. acs.orgnih.gov

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor and a π-system (like the thiazole ring) acts as an acceptor. nih.govuh.edu Despite their lower energy compared to classical hydrogen bonds, C-H···π interactions are numerous in crystal structures and collectively contribute to the stability of the packing. researchgate.netresearchgate.net Research on related thiazole derivatives has shown the presence of various C-H···π interactions, including CH-π, CH3-π, and CH2-π contacts. researchgate.net

Table 2: Summary of Non-Covalent Interactions in this compound Adducts

Interaction TypeDonorAcceptorSignificanceReferences
Hydrogen BondingN-H, O-HN, O, SPrimary driving force for crystal packing researchgate.netresearchgate.netresearchgate.net
π-π StackingThiazole ring, Aromatic co-formersThiazole ring, Aromatic co-formersStabilization of the crystal lattice researchgate.netresearchgate.net
Halogen BondingHalogen atom (e.g., I, Br)Thiazole NitrogenDirectional control of supramolecular assembly acs.orgnih.govnih.gov
C-H···π InteractionsC-H bondsThiazole ring, Aromatic π-systemsFine-tuning of crystal packing researchgate.netresearchgate.netnih.govuh.edu

Impact of Supramolecular Architecture on Material Properties and Bioavailability

The deliberate design of supramolecular architectures through co-crystallization can have a profound impact on the material properties of this compound. By modifying the crystal lattice, it is possible to engineer properties such as solubility, dissolution rate, melting point, and mechanical strength. researchgate.net

For pharmaceutical applications, enhancing the bioavailability of a drug substance is a primary goal. Bioavailability is often limited by poor aqueous solubility. Co-crystals and salts can significantly improve the solubility and dissolution rate of a poorly soluble active pharmaceutical ingredient (API). The formation of a salt with a suitable counter-ion or a co-crystal with a highly soluble co-former can disrupt the stable crystal lattice of the API, leading to a more soluble solid form.

While direct studies on the bioavailability of this compound co-crystals are not extensively reported in the provided search results, the principles of crystal engineering strongly suggest that this is a viable strategy for enhancing its biopharmaceutical properties. The formation of various hydrogen-bonded networks and the introduction of different functional groups through co-formers can modulate the interactions with water molecules, thereby influencing solubility. For instance, the introduction of hydrophilic co-formers would be expected to increase the aqueous solubility of the resulting multi-component crystal. The potential for improved bioavailability through these supramolecular strategies is a key driver for continued research in the crystal engineering of this and related compounds. science.gov

Toxicological Profiles and Metabolic Biotransformation Pathways

Formation of Electrophilic Reactive Metabolites from Thiazole (B1198619) Rings

The bioactivation of the thiazole ring is a critical step in the potential toxicity of compounds like 5-Methylthiazole-2,4-diamine. This process, primarily mediated by enzymes, transforms the relatively stable thiazole heterocycle into highly reactive electrophilic metabolites. These metabolites are capable of covalently binding to essential cellular macromolecules, which can disrupt their function and trigger toxic responses or idiosyncratic adverse drug reactions. researchgate.netnih.govuni-duesseldorf.de

The primary pathways for the formation of these reactive species from a thiazole ring involve oxidative reactions. Key electrophilic metabolites that can be formed include:

Epoxides: Formed via oxidation of the C4-C5 double bond of the thiazole ring. This pathway is often considered a major route for bioactivation. The resulting epoxide is a highly electrophilic intermediate. researchgate.netnih.gov Hydrolysis of this epoxide can lead to an unstable diol, which then cleaves the ring to generate a reactive thioamide. nih.gov

S-oxides (Sulfoxides): The sulfur atom in the thiazole ring is susceptible to oxidation, leading to the formation of a sulfoxide (B87167). This can alter the electronic properties of the ring and, in some cases, is a step towards further reactive intermediates. uni-duesseldorf.deresearchgate.net

N-oxides: The nitrogen atom in the thiazole ring can also be oxidized to form an N-oxide metabolite. uni-duesseldorf.de

Oxaziridines: This is another potential, though often less favorable, oxidative pathway. researchgate.net

Quantum chemical studies have shown that for a simple thiazole ring, the energy barrier for epoxidation is significantly lower than for S-oxidation, N-oxidation, or oxaziridine (B8769555) formation, suggesting epoxidation is a preferred bioactivation pathway. researchgate.netnih.gov These initial reactive metabolites can undergo further rearrangements to form even more toxic isomers that can readily react with cellular nucleophiles. researchgate.net

Cytochrome P450 (CYP) Mediated Oxidation Reactions

The metabolic oxidation of the thiazole ring is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of heme-containing enzymes. researchgate.netnih.govrsc.org These enzymes are central to the metabolism of a vast number of xenobiotics, including drugs containing the thiazole moiety. rsc.org The specific CYP isoforms involved can influence the rate and pathway of metabolism.

Molecular docking and in vitro studies have identified several CYP isoforms that are active in the metabolism of various thiazole-containing drugs. uni-duesseldorf.de The primary reactions catalyzed by these enzymes on the thiazole ring are epoxidation and S-oxidation. uni-duesseldorf.deresearchgate.net

The table below summarizes the CYP isoforms known to be involved in thiazole ring oxidation and their preferred metabolic reactions, based on studies of a library of thiazole-containing compounds. uni-duesseldorf.deresearchgate.net

CYP IsoformPreferred Oxidation Pathway on Thiazole Ring
CYP3A4 Epoxidation, S-Oxidation
CYP2C9 Epoxidation, S-Oxidation
CYP2C19 Epoxidation, S-Oxidation
CYP2D6 Epoxidation, S-Oxidation
CYP2E1 S-Oxidation, N-Oxidation

This table is generated based on data from docking analyses of a library of thiazole-containing compounds. The numbers of substrates favoring each path vary across studies. uni-duesseldorf.deresearchgate.net

For instance, studies on the drug clomethiazole (B1669219) have shown that it can be metabolized by CYP2E1 and CYP3A4 to form an N-oxide. uni-duesseldorf.de The specific orientation of the substrate within the active site of the CYP enzyme plays a crucial role in determining which atom (sulfur, nitrogen, or the C4-C5 bond) is targeted for oxidation. uni-duesseldorf.de The formation of these oxidized metabolites is the first step in bioactivation, leading to the reactive species discussed previously.

Characterization of Covalent Adducts with Endogenous Macromolecules

The electrophilic reactive metabolites generated from the CYP-mediated oxidation of the thiazole ring can covalently bind to nucleophilic residues in cellular macromolecules, such as proteins and DNA. researchgate.netnih.govrsc.org This covalent modification, or adduct formation, is a key mechanism of toxicity, as it can lead to enzyme inactivation, disruption of cellular function, and induction of immune responses. rsc.org

A primary mechanism of detoxification is the conjugation of these reactive metabolites with glutathione (B108866) (GSH), a cellular antioxidant. nih.govacs.org The formation of GSH adducts can be used as a marker for the generation of reactive metabolites in vitro. nih.govacs.org When a 2-aminothiazole (B372263) derivative was incubated with liver microsomes, the addition of GSH significantly reduced covalent binding to proteins and resulted in the formation of multiple GSH adducts. nih.gov

The characterization of these covalent adducts is crucial for understanding the mechanisms of bioactivation and toxicity. Modern analytical techniques are employed for this purpose:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used to detect and identify metabolites and their adducts with GSH or other nucleophiles based on their mass-to-charge ratio. uni-duesseldorf.denih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the precise site of conjugation on both the metabolite and the macromolecule. uni-duesseldorf.denih.gov

Research has shown that reactive epoxide metabolites can form covalent adducts with nucleophilic amino acids like serine or threonine. researchgate.net Furthermore, the interaction of reactive metabolites with the heme iron of the CYP enzyme that produced them can lead to the formation of a metabolic intermediate complex (MIC), resulting in mechanism-based inactivation of the enzyme. researchgate.netnih.govnih.gov

Influence of Substituents on Bioactivation and Competitive Detoxification Pathways

The substituents on the thiazole ring play a profound role in determining the balance between metabolic bioactivation and detoxification. nih.govnih.gov The electronic and steric properties of these substituents can either enhance or suppress the formation of reactive metabolites. For this compound, the methyl group at the C5 position and the amino groups at the C2 and C4 positions are expected to have significant and potentially competing influences.

Influence of a C5-Methyl Group: The presence of a methyl group at the C5 position of the thiazole ring can introduce a competitive detoxification pathway. rsc.orgnih.gov A classic example is the comparison between the drugs sudoxicam (B611048) and meloxicam (B1676189). Meloxicam, which has a C5-methyl group, is significantly less hepatotoxic than sudoxicam, which does not. nih.gov The methyl group in meloxicam provides an alternative site for metabolism (hydroxylation), which is a detoxification reaction. rsc.orgnih.gov This detoxification pathway competes with the bioactivation of the thiazole ring. nih.gov Furthermore, the C5-methyl group has been shown to suppress the bioactivation reaction itself, making the formation of reactive metabolites from the thiazole ring less efficient. nih.govnih.gov Blocking the C5 position is also reported to make the epoxidation reaction less favorable. researchgate.net

Influence of a C2-Amino Group: Conversely, the presence of an amino group, particularly at the C2 position, is known to facilitate the metabolic oxidation of the thiazole ring. researchgate.netnih.gov Quantum chemical studies have demonstrated that a C2-amino group lowers the energy barrier for epoxidation by approximately 2.5 kcal/mol, thereby making the bioactivation pathway more favorable. nih.gov In vitro studies with 2-aminothiazole derivatives have confirmed that they undergo significant metabolic activation on the thiazole ring, leading to substantial covalent binding to proteins. nih.gov

Competing Pathways in this compound: The structure of this compound presents a complex case with competing metabolic influences.

The C5-methyl group likely serves as a "metabolic soft spot," directing metabolism towards a detoxification pathway (hydroxylation) and away from the bioactivation of the thiazole ring. rsc.org

The C2 and C4-amino groups are electron-donating and are expected to increase the propensity of the thiazole ring to undergo oxidative bioactivation. nih.govnih.gov

Substituent on Thiazole RingEffect on MetabolismExample Compound
C5-Methyl Group Provides a competitive detoxification pathway (hydroxylation); Suppresses ring bioactivation. rsc.orgnih.govnih.govMeloxicam
No C5-Substituent Prone to bioactivation via ring scission. rsc.orgSudoxicam
C2-Amino Group Facilitates metabolic oxidation (e.g., epoxidation). researchgate.netnih.gov2-Aminothiazole derivatives
C5-Fluorine or Nitrogen Can prevent the bioactivation pathway. acs.orgTpo receptor agonists

Diverse Applications Beyond Pharmaceutical Sciences

Utility in the Synthesis of Disperse Dyes and Hetarylazo Dyes

Thiazole (B1198619) derivatives are significant components in the synthesis of azo dyes, which constitute over half of all commercial disperse dyes due to their cost-effectiveness, ease of synthesis, and strong tinctorial strength. nih.gov The 2-amino-thiazole moiety is a particularly common precursor used in the creation of various dye types. semanticscholar.org

The synthesis of hetarylazo dyes frequently involves a diazo-coupling reaction. In this process, a heterocyclic amine, such as an aminothiazole derivative, is treated with a nitrosylating agent (like nitrosyl sulphuric acid or sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt. rsc.org This highly reactive diazonium salt is then coupled with an electron-rich species, such as substituted anilines, phenols, or pyrazolones, to form the final azo dye molecule. rsc.orgstmjournals.in The resulting dyes can produce a wide spectrum of colors, from yellow to blue-green. semanticscholar.org

Specifically, derivatives of 2-amino-5-methylthiazole (B129938) are used as key intermediates in this process. For example, 2-amino-5-methylthiazole can be reacted with chloroacetyl chloride to form an acetamide (B32628) intermediate. This intermediate is then treated with thiourea (B124793) and cyclized to yield N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-2,4-diamine. researchgate.net This diamine compound can then be diazotized and coupled with various substituted pyrazolones to produce a range of monoazo pyrazolone (B3327878) dyes. researchgate.net These dyes have been successfully applied to polyester (B1180765) fabrics, demonstrating good dyeing performance and fastness properties. researchgate.net Similarly, the diazonium salt of 2-amino-5-methyl thiazole has been coupled with phenolic compounds, such as 4-methoxy phenol, to create hetarylazo dyes. scribd.com The specific substituents on both the thiazole ring and the coupling component allow for the fine-tuning of the dye's color and properties. semanticscholar.org

Applications in Advanced Materials Science (e.g., Composite Materials for Metal Ion Adsorption)

The inherent structure of the thiazole ring, containing both nitrogen and sulfur atoms, makes it an excellent chelating agent for heavy metal ions. nih.gov This property is being explored in the development of advanced composite materials designed for environmental remediation, specifically the removal of toxic metals from wastewater. mdpi.com While research on 5-Methylthiazole-2,4-diamine itself is limited in this specific application, the principle has been demonstrated with other thiazole derivatives and related sulfur-nitrogen heterocyclic compounds.

For instance, studies have shown that thiazole derivatives can be covalently linked to substrates like graphene oxide to create composites with significantly enhanced adsorption capacities for heavy metal ions such as copper (Cu²⁺). Similarly, nanosheets of poly(2,5-dimercapto-1,3,4-thiadiazole), a related heterocycle, exhibit a unique combination of active sulfur and nitrogen sites (–S–, –SH, and =N– groups) that results in ultra-rapid and high-capacity adsorption of ions like mercury (Hg²⁺). nih.gov The mechanism relies on the ability of the heteroatoms to act as Lewis bases, donating electron pairs to coordinate with the metal ions and effectively sequester them from solution.

Materials such as mesoporous silica (B1680970) can be functionalized with organic groups containing chelating agents to improve their adsorption capabilities. mdpi.compjoes.com Given that this compound possesses two amine groups and a thiazole ring rich in electron-donating nitrogen and sulfur atoms, it represents a strong candidate for use as a functionalizing agent in such composite materials. These materials could offer high selectivity and efficiency in capturing heavy metal ions like cadmium(II), lead(II), and copper(II) from contaminated water sources. nih.gov

Role as Key Chemical Intermediates in Fine Chemical Synthesis

Beyond its direct applications, this compound and its immediate precursors are valuable intermediates in the synthesis of a variety of fine chemicals. The precursor, 2-amino-5-methylthiazole, is recognized as a useful building block for producing organic compounds, including intermediates for agricultural chemicals. forecastchemicals.comgoogle.com

The synthesis of 2-amino-5-methylthiazole can be achieved through the cyclocondensation reaction of 2-chloropropionaldehyde with thiourea. google.com This makes it a readily accessible starting material. From 2-amino-5-methylthiazole, more complex structures can be built. As detailed previously, it serves as the starting point for synthesizing N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-2,4-diamine, which is itself an intermediate for a series of azo dyes. researchgate.net The reactivity of the amine groups allows for a wide range of chemical transformations, including acylation, alkylation, and the crucial diazotization reaction, opening pathways to numerous other functionalized molecules. researchgate.net This versatility establishes these thiazole compounds as important platforms in the broader landscape of industrial and research chemistry.

Concluding Remarks and Future Research Trajectories

Challenges and Opportunities in the Synthesis of Complex Diaminothiazoles

The synthesis of diaminothiazole derivatives can be complex, often facing challenges such as low yields, difficult purification procedures, and the need for expensive catalysts. rsc.org The widely used Hantzsch thiazole (B1198619) synthesis, which involves the cyclization of α-halocarbonyl compounds with thioamides or thioureas, can present difficulties. researchgate.nettandfonline.com For instance, the synthesis of 5-phenylthiazole-2,4-diamine is achieved by reacting thiourea (B124793) with 2-bromo-2-phenylacetonitrile. tandfonline.com

However, these challenges also present opportunities for innovation. The development of more efficient, one-pot synthesis methods simplifies the process and improves yields. For example, a "one-pot" two-step reaction involving bromination and cyclization has been developed to synthesize various 2-substituted amino-4-methyl-5-formate thiazole salts. google.com Furthermore, the use of polymer-supported synthetic protocols is gaining traction due to easier execution, increased product yields, greater selectivity, and simpler work-up procedures. rsc.org These advancements will be crucial for creating diverse libraries of complex diaminothiazoles for biological screening.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Niches

Diaminothiazoles have demonstrated a broad spectrum of biological activities, including anticancer nih.govaacrjournals.orgaacrjournals.orgnih.gov, anti-parasitic nih.govacs.orgacs.org, and anti-inflammatory properties. mdpi.com A significant portion of research has focused on their role as kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) like CDK2 and CDK9, which are crucial in cancer progression. acs.orgresearchgate.net Some diaminothiazoles have also been found to target the colchicine-binding site of tubulin, leading to antimitotic effects. aacrjournals.orgaacrjournals.org

The future holds immense potential for identifying novel biological targets for these compounds. For example, a diaminothiazole series was repositioned for treating African Animal Trypanosomiasis by targeting the cyclin-dependent kinase CRK12. nih.govacs.orglshtm.ac.uk This highlights the possibility of discovering new therapeutic applications for existing diaminothiazole libraries. Further research could uncover roles in neurodegenerative diseases, as some diaminothiazole-based drugs have shown potential in targeting kinases like GSK3β and CDK5, which are implicated in these conditions. researchgate.net Exploring their effects on other enzyme families and signaling pathways could open up entirely new therapeutic avenues.

Implementation of Integrated Experimental and Computational Strategies for Lead Optimization

The integration of computational and experimental approaches has become indispensable for efficient drug discovery and lead optimization. nih.govresearchgate.net Computational tools like molecular docking, de novo design, and virtual screening can predict the binding affinities and interactions of diaminothiazole derivatives with their biological targets. nih.govresearchgate.netrsc.org This allows for the rational design of more potent and selective inhibitors. For instance, computational studies have been used to assess thiazole derivatives as potential antidiabetic agents and to design novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA) for cancer therapy. researchgate.netacs.org

The synergy between in silico predictions and experimental validation accelerates the optimization process. rsc.org For example, after identifying promising candidates through computational screening, their synthesis and biological evaluation can confirm their activity. nih.govrsc.org This iterative cycle of design, synthesis, and testing is crucial for improving the efficacy and pharmacokinetic properties of lead compounds, ultimately avoiding issues like "molecular obesity" where molecules become too large and lipophilic, leading to poor drug-like properties. nih.gov

Advancements in Targeted Drug Delivery Systems for Thiazole-Based Agents

While thiazole-based agents show great promise, their effective delivery to target tissues remains a critical aspect of their therapeutic success. Advancements in drug delivery systems can enhance their efficacy and reduce potential side effects. For instance, nanoencapsulation techniques could be explored to create systems that specifically target cancer cells or tissues, thereby minimizing interactions with healthy cells. semanticscholar.org

Future research should focus on developing tailored delivery systems for diaminothiazole compounds. This could involve conjugation to targeting moieties like antibodies or peptides to direct the drug to specific cell types or the use of stimuli-responsive nanoparticles that release the drug in response to the tumor microenvironment. These strategies will be vital for maximizing the therapeutic index of these potent compounds.

Strategic Approaches to Mitigate Potential Toxicological Liabilities

A significant hurdle in the development of any new therapeutic agent is managing potential toxicity. uni-duesseldorf.de Thiazole-containing compounds are not without their liabilities. For example, the biotransformation of some thiazole derivatives can lead to the formation of reactive metabolites that may cause toxicity. uni-duesseldorf.de High doses of certain oxothiazole derivatives have been shown to cause liver damage in animal models. goums.ac.ir

Strategic approaches are necessary to mitigate these risks. Early-stage toxicity screening, including in silico predictions and in vitro assays, can help identify and deprioritize compounds with unfavorable toxicological profiles. nih.gov For instance, the ProTox-II platform can be used to predict the toxicity of thiazole derivatives. nih.gov Furthermore, medicinal chemistry efforts can be directed towards modifying the chemical structure to block metabolic pathways that lead to toxic byproducts. uni-duesseldorf.de A thorough understanding of the structure-toxicity relationship is paramount for designing safer diaminothiazole-based drugs.

Translational Research towards Preclinical and Clinical Validation

The ultimate goal of diaminothiazole research is the successful translation of promising compounds from the laboratory to the clinic. This requires a robust pipeline of preclinical and clinical validation. Preclinical studies in relevant animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety of lead candidates. acs.orgmdpi.com For example, diaminothiazole series have been evaluated in mouse models of human African trypanosomiasis. acs.orgnih.gov

Moving forward, there is a need for more extensive in vivo studies to bridge the gap between in vitro activity and clinical application. mdpi.com Promising compounds that demonstrate a favorable preclinical profile can then advance to clinical trials. Although many thiazole derivatives are in preclinical development, the journey to becoming an approved drug is long and challenging. nih.gov Continued investment and collaborative efforts between academic researchers and pharmaceutical companies will be crucial to navigate the complexities of drug development and bring these potentially life-saving therapies to patients.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylthiazole-2,4-diamine?

  • Methodology: The compound is synthesized via a two-step process. First, 2-amino-5-methyl-1,3,4-thiadiazole reacts with chloroacetyl chloride in a suitable solvent (e.g., DCM), followed by cyclization with thiourea under reflux in methanol. This yields the thiazole-2,4-diamine core . Key reagents include chloroacetyl chloride (for substitution) and thiourea (for cyclization). Reaction optimization involves monitoring pH and temperature during precipitation.

Q. How is this compound characterized structurally and chemically?

  • Methodology: Characterization employs multi-spectral analysis:

  • Elemental analysis to confirm composition.
  • UV-Vis spectroscopy (λ~270–300 nm) for conjugation analysis.
  • IR spectroscopy to identify N–H (~3300 cm⁻¹) and C=S (~1250 cm⁻¹) stretches.
  • ¹H/¹³C NMR (DMSO-d₆) to resolve aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What biological activities are associated with this compound?

  • Methodology: The compound exhibits broad-spectrum antimicrobial activity. Standard assays include:

  • Broth microdilution (MIC determination) against S. aureus and E. coli.
  • Agar diffusion for antifungal activity (e.g., C. albicans).
  • Cytotoxicity screening via MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodology: Yield improvement strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst use : POCl₃ or TBAB (tetrabutylammonium bromide) accelerates substitution reactions .
  • Reaction monitoring : TLC/HPLC tracks intermediate formation to minimize side products.
  • Recrystallization : Purification using DMSO/water mixtures improves purity (>95%) .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

  • Methodology: Structure-activity relationship (SAR) studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., –NO₂) at the thiazole 5-position enhances antimicrobial potency.
  • Diazotization and coupling : Derivatives with naphthalene couplers (e.g., AD1-AD13) show improved dyeing affinity and bioactivity .
  • Computational modeling : DFT calculations predict electronic effects on target binding (e.g., bacterial gyrase) .

Q. How can analytical discrepancies in purity assessment be resolved?

  • Methodology: Discrepancies arise from residual solvents or tautomeric forms. Mitigation strategies:

  • Combined chromatography : HPLC-MS with C18 columns (e.g., Purospher® STAR) and ESI detection ensures accurate quantification.
  • DEPT-135 NMR : Differentiates methylene/methyl groups in complex mixtures.
  • Thermogravimetric analysis (TGA) : Detects solvent residues >0.1% .

Q. What experimental designs are recommended for evaluating anticancer potential?

  • Methodology:

  • In vitro : NCI-60 cell line screening with dose-response curves (IC₅₀ determination).
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Target identification : Molecular docking against kinases (e.g., EGFR) using AutoDock Vina .

Q. How can environmental stability and degradation pathways be studied?

  • Methodology:

  • Forced degradation : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (pH 1–13).
  • LC-MS/MS analysis : Identifies degradation products (e.g., sulfonic acid derivatives).
  • Ecotoxicity assays : Daphnia magna acute toxicity testing to assess environmental impact .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylthiazole-2,4-diamine
Reactant of Route 2
Reactant of Route 2
5-Methylthiazole-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.